Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
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Overview
Description
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate, also known as methyl perillate, is an organic compound with the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.2435 g/mol . This compound is a derivative of cyclohexene and is characterized by the presence of a methyl ester group and a prop-1-en-2-yl substituent on the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexene with prop-1-en-2-yl compounds under appropriate reaction conditions. The reaction typically involves the use of a base catalyst such as sodium hydroxide or potassium hydroxide to facilitate the esterification process . The reaction is carried out at elevated temperatures, usually around 60-90°C, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process begins with the preparation of cyclohexene and prop-1-en-2-yl compounds, followed by their reaction in the presence of a base catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the synthesis of proteins required for cell division, leading to apoptosis in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: A similar compound with a slightly different structure.
®-2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-enone: Another related compound with different functional groups.
Uniqueness
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate is unique due to its specific ester functional group and the presence of a prop-1-en-2-yl substituent on the cyclohexene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
methyl 4-prop-1-en-2-ylcyclohexene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)9-4-6-10(7-5-9)11(12)13-3/h6,9H,1,4-5,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMLJZJUVKEVCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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